molecular formula C16H19N3O2 B3251127 L-alanyl-L-alanine 2-naphthylamide CAS No. 20724-07-6

L-alanyl-L-alanine 2-naphthylamide

Cat. No.: B3251127
CAS No.: 20724-07-6
M. Wt: 285.34 g/mol
InChI Key: XDWBXMVFTBENCK-UHFFFAOYSA-N
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Description

L-alanyl-L-alanine 2-naphthylamide is a chemical compound that belongs to the class of amino acid amides. It is an N-(2-naphthyl)carboxamide obtained by the formal condensation of the carboxy group of L-alanyl-L-alanine with the amino group of 2-naphthylamine . This compound is often used in biochemical assays and diagnostic applications as a chromogenic substrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-alanyl-L-alanine 2-naphthylamide can be synthesized through a condensation reaction between L-alanyl-L-alanine and 2-naphthylamine. The reaction typically involves the activation of the carboxy group of L-alanyl-L-alanine, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

L-alanyl-L-alanine 2-naphthylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-alanyl-L-alanine 2-naphthylamide involves its role as a substrate for specific enzymes. When used in enzyme assays, the compound is hydrolyzed by the target enzyme, releasing 2-naphthylamine, which can be detected chromogenically. This reaction allows for the quantification of enzyme activity in various biological samples .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-alanyl-L-alanine 2-naphthylamide is unique due to its specific structure, which includes two alanine residues linked to a naphthylamine moiety. This structure makes it particularly suitable for use as a chromogenic substrate in enzyme assays, providing a clear and measurable response when hydrolyzed by target enzymes .

Properties

IUPAC Name

2-amino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10(17)15(20)18-11(2)16(21)19-14-8-7-12-5-3-4-6-13(12)9-14/h3-11H,17H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWBXMVFTBENCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20724-07-6
Record name 20724-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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